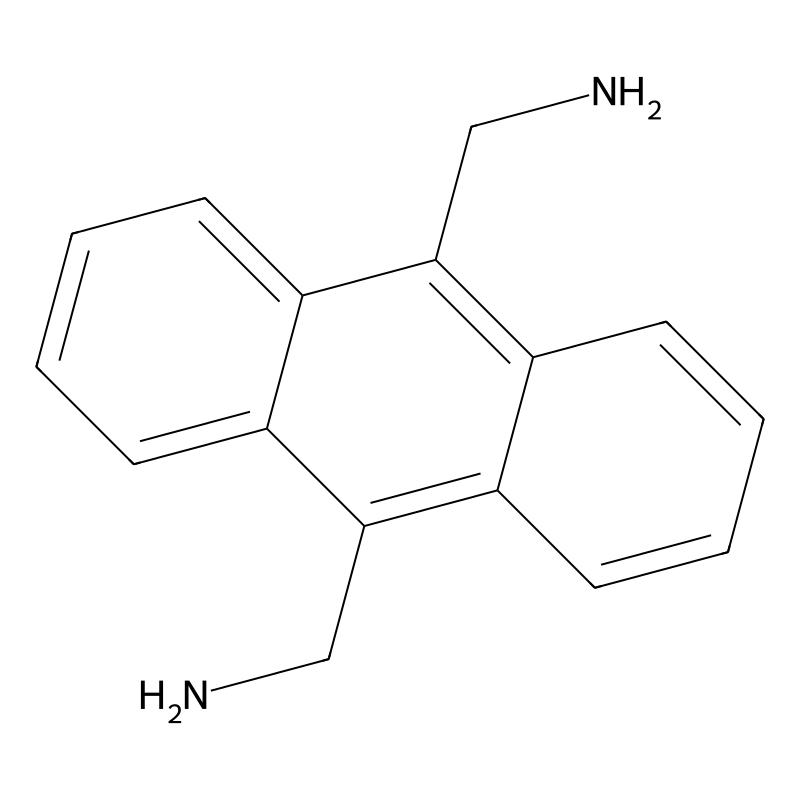

Anthracene-9,10-dimethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anthracene-9,10-dimethanamine is an organic compound with the molecular formula C₁₆H₁₆N₂. It is derived from anthracene, a polycyclic aromatic hydrocarbon, by the addition of two methyl groups at the 9 and 10 positions and an amine group. This compound exhibits unique structural characteristics due to its fused ring system, which contributes to its chemical reactivity and biological activity.

- Electrophilic Substitution: Due to the electron-rich nature of the anthracene moiety, it readily undergoes electrophilic substitution reactions, particularly at the 9 and 10 positions. This can lead to the formation of diverse derivatives.

- Nucleophilic Addition: The amine group can act as a nucleophile, participating in reactions with electrophiles.

- Diels-Alder Reactions: Anthracene derivatives are known to participate in Diels-Alder cycloadditions, which are useful for synthesizing complex organic structures .

Research indicates that anthracene-9,10-dimethanamine and its derivatives exhibit significant biological activities. For instance:

- Anticancer Properties: Some studies have shown that derivatives of anthracene can inhibit specific kinases associated with cancer progression, suggesting potential as therapeutic agents .

- Enzyme Inhibition: Anthracene derivatives have been evaluated for their ability to inhibit protein kinase CK2, which plays a role in various cellular processes and diseases .

Several methods exist for synthesizing anthracene-9,10-dimethanamine:

- Direct Methylation: Starting from anthracene, methylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Reduction of Anthracene Derivatives: Other synthetic routes involve the reduction of corresponding anthracene derivatives that contain functional groups amenable to reduction.

- Amine Substitution Reactions: The introduction of the amine group can be achieved through nucleophilic substitution reactions involving suitable precursors .

Anthracene-9,10-dimethanamine finds applications in various fields:

- Organic Electronics: Due to its electronic properties, it is explored in organic light-emitting diodes and photovoltaic devices.

- Fluorescent Dyes: Its fluorescent properties make it a candidate for use in dyes and sensors.

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds, it holds promise in drug development .

Studies on anthracene-9,10-dimethanamine interactions include:

- Protein Binding: Investigations into how this compound interacts with proteins have revealed insights into its potential as a therapeutic agent.

- Cellular Uptake: Research has focused on how effectively this compound can penetrate cellular membranes, which is crucial for its biological efficacy.

Several compounds share structural similarities with anthracene-9,10-dimethanamine. Notable examples include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 9,10-Dimethylanthracene | Two methyl groups at positions 9 and 10 | More hydrophobic; used in organic semiconductors |

| Anthracene | Base structure without substitutions | Known for its fluorescence; used in dyes |

| Phenanthrene | Three fused benzene rings | Exhibits different reactivity patterns compared to anthracene |

| 9-Anthraldehyde | Aldehyde functional group at position 9 | Used as an intermediate in organic synthesis |

Anthracene-9,10-dimethanamine is unique due to its amine functionality combined with its polycyclic aromatic structure, allowing for diverse reactivity and potential applications not found in simpler analogs.